Ac-LETD-AFC

Beschreibung

Eigenschaften

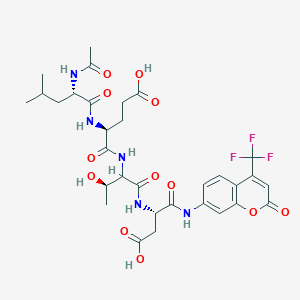

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOWCXXAYFIFT-WSQGYFMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38F3N5O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Ac-LETD-AFC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate N-Acetyl-L-leucyl-L-glutamyl-L-threonyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin (Ac-LETD-AFC). It details its mechanism of action as a specific substrate for caspase-8, its application in the study of apoptosis, and provides detailed protocols for its use in quantitative assays.

Core Mechanism of this compound

This compound is a synthetic peptide substrate designed for the sensitive and specific detection of caspase-8 activity.[1][2] Its core mechanism relies on the enzymatic cleavage of a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), from the tetrapeptide backbone (Leu-Glu-Thr-Asp).[2]

In its uncleaved state, the AFC molecule is non-fluorescent. However, upon cleavage by active caspase-8 at the aspartic acid residue, free AFC is released.[2] This liberated AFC molecule is highly fluorescent, emitting a detectable signal upon excitation. The intensity of the fluorescence is directly proportional to the amount of active caspase-8 in the sample, allowing for the quantification of enzymatic activity.[1]

Quantitative Data

The following table summarizes the key quantitative parameters associated with this compound.

| Parameter | Value | Reference |

| Full Name | N-Acetyl-L-leucyl-L-glutamyl-L-threonyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin | [2] |

| Molecular Formula | C₃₁H₃₈F₃N₅O₁₂ | [2] |

| Molecular Weight | 729.7 g/mol | [2] |

| Excitation Wavelength | ~400 nm | [2] |

| Emission Wavelength | ~505 nm | [2] |

| Purity | ≥95% | [2] |

| Solubility | DMSO | [2] |

| Storage | -20°C, protect from light | [3] |

| Michaelis-Menten Constant (Km) | Not readily available in the searched literature. | |

| Maximum Velocity (Vmax) | Not readily available in the searched literature. |

Experimental Protocols

Detailed methodologies for utilizing this compound in both in vitro and cell-based assays are provided below.

In Vitro Caspase-8 Activity Assay (from Purified or Recombinant Caspase-8)

This protocol is adapted from established methodologies for measuring the activity of purified caspase-8.

Materials:

-

Purified active caspase-8

-

This compound substrate (stock solution in DMSO)

-

Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[3]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the Caspase Assay Buffer: Prepare the buffer as described above. Ensure all components are thoroughly dissolved.

-

Prepare the this compound Working Solution: Dilute the this compound stock solution in the Caspase Assay Buffer to the desired final concentration (a common starting point is 50 µM).

-

Prepare the Caspase-8 Dilution: Dilute the purified active caspase-8 in the Caspase Assay Buffer to the desired concentration.

-

Set up the Assay Plate:

-

Sample Wells: Add the diluted caspase-8 solution to the wells of the 96-well plate.

-

Blank Wells: Add Caspase Assay Buffer without caspase-8 to control for background fluorescence.

-

-

Initiate the Reaction: Add the this compound working solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at various time points using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[2]

-

Data Analysis: Calculate the rate of AFC release by determining the change in fluorescence over time.

Cell-Based Caspase-8 Activity Assay (from Cell Lysates)

This protocol outlines the measurement of caspase-8 activity in cell lysates.

Materials:

-

Cultured cells (treated to induce apoptosis and untreated controls)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 0.1% Triton X-100, 1 mM DTT, 0.1 mM EDTA)

-

This compound substrate (stock solution in DMSO)

-

Caspase Assay Buffer (as described in section 3.1)

-

96-well black microplate

-

Fluorescence microplate reader

-

Protein quantification assay (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with an apoptosis-inducing agent. Include an untreated control group.

-

Cell Harvesting and Lysis:

-

For suspension cells, pellet the cells by centrifugation. For adherent cells, scrape the cells.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the caspase activity.

-

Assay Setup:

-

In a 96-well black microplate, add a standardized amount of protein from each cell lysate to the wells.

-

Add Caspase Assay Buffer to bring the total volume in each well to a consistent amount.

-

Include a blank control with Cell Lysis Buffer only.

-

-

Initiate the Reaction: Add the this compound substrate (diluted in Caspase Assay Buffer to a final concentration of 50 µM) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex: ~400 nm, Em: ~505 nm).[2]

-

Data Analysis: Normalize the fluorescence readings to the protein concentration of the lysates. Express the results as a fold-change in caspase-8 activity compared to the untreated control.

Signaling Pathways and Experimental Workflow

Visual representations of the extrinsic apoptosis pathway and the experimental workflow for a cell-based caspase-8 assay are provided below.

Caption: Extrinsic Apoptosis Signaling Pathway.

Caption: Experimental Workflow for Cell-Based Caspase-8 Assay.

References

Ac-LETD-AFC: A Fluorogenic Substrate for Probing Caspase-8 Activity in Apoptosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. Its activation is a key event in the signaling cascade triggered by death receptors such as Fas and TNFR. The fluorogenic substrate Acetyl-Leu-Glu-Thr-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-LETD-AFC) is a highly specific and sensitive tool for the detection and quantification of caspase-8 activity. This technical guide provides a comprehensive overview of this compound, including its properties, experimental protocols for its use, and the biological pathways in which caspase-8 is involved.

Properties of this compound

This compound is a synthetic tetrapeptide substrate that incorporates the preferred cleavage sequence for caspase-8 (LETD). The C-terminus is conjugated to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-8 between the aspartate (D) and AFC moieties, the free AFC molecule exhibits strong fluorescence, which can be measured to quantify enzyme activity.

Physicochemical and Spectroscopic Properties

| Property | Value |

| Full Name | N-Acetyl-Leu-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin |

| Molecular Formula | C31H38F3N5O12 |

| Molecular Weight | 729.7 g/mol |

| Excitation Wavelength | 360-400 nm |

| Emission Wavelength | 460-505 nm |

| Appearance | Lyophilized solid |

| Solubility | Soluble in DMSO |

Kinetic Parameters

| Parameter | Value |

| Km (Michaelis-Menten constant) | Not Available |

| kcat (Catalytic rate constant) | Not Available |

Caspase-8 Signaling Pathway

Caspase-8 is a key initiator of the extrinsic apoptosis pathway. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD, which in turn recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-proteolytic activation. Active caspase-8 can then initiate a downstream caspase cascade, leading to the execution of apoptosis.

Caption: Extrinsic Apoptosis Signaling Pathway.

Experimental Protocols

The following are generalized protocols for measuring caspase-8 activity using this compound in cell lysates and in a purified enzyme system. These should be optimized for specific experimental needs.

Caspase-8 Activity Assay in Cell Lysates

This protocol outlines the steps for inducing apoptosis, preparing cell lysates, and measuring caspase-8 activity.

Caption: Experimental workflow for caspase-8 assay.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

This compound substrate (stock solution in DMSO)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.

-

Cell Harvesting: Harvest cells by centrifugation. Wash the cell pellet with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in ice-cold cell lysis buffer. Incubate on ice for 10-20 minutes with occasional vortexing.

-

Lysate Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant (cell lysate) to a fresh tube. Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Assay Setup: Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with assay buffer. Add 50 µL of the diluted lysate to each well of a 96-well black microplate.

-

Substrate Addition: Prepare a working solution of this compound in assay buffer (final concentration typically 20-50 µM). Add 50 µL of the substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

Data Analysis: Subtract the background fluorescence (from a well with lysis buffer and substrate but no lysate). Express caspase-8 activity as relative fluorescence units (RFU) or as a fold-change compared to the untreated control.

In Vitro Assay with Purified Caspase-8

This protocol is for determining the kinetic parameters of purified caspase-8 or for screening potential inhibitors.

Materials:

-

Purified active caspase-8

-

This compound substrate

-

Assay buffer

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Enzyme Preparation: Dilute the purified active caspase-8 to the desired concentration in ice-cold assay buffer.

-

Substrate Preparation: Prepare a series of dilutions of the this compound substrate in assay buffer.

-

Assay Setup: Add a fixed amount of the diluted caspase-8 to each well of a 96-well black microplate.

-

Reaction Initiation: Initiate the reaction by adding the different concentrations of the this compound substrate to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period of time using a fluorometric plate reader in kinetic mode.

-

Data Analysis: Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

Conclusion

This compound is an invaluable tool for the specific and sensitive measurement of caspase-8 activity. Its use in conjunction with the detailed protocols provided in this guide will enable researchers to accurately probe the role of caspase-8 in apoptosis and other cellular processes. The visualization of the extrinsic apoptosis pathway and the experimental workflow further aids in the conceptual understanding and practical application of this important research tool. While specific kinetic parameters for this substrate were not found in the literature, the provided protocols allow for their empirical determination, which is crucial for in-depth enzymatic studies.

A Technical Guide to Ac-LETD-AFC for the Detection of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Acetyl-L-leucyl-L-α-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine (Ac-LETD-AFC), a fluorogenic substrate pivotal for the sensitive detection of caspase-8 activity, a key event in the extrinsic pathway of apoptosis.

Introduction to Apoptosis and Caspase-8

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is primarily orchestrated by a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.

There are two major pathways leading to apoptosis: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.[1][2] Caspase-8 is the principal initiator caspase in the extrinsic pathway.[1] Its activation is a critical upstream event that commits a cell to undergo apoptosis, making it a key target for study in numerous physiological and pathological conditions, including cancer and neurodegenerative diseases.[1]

This compound is a highly specific, synthetic peptide substrate designed to measure the enzymatic activity of caspase-8, thereby providing a direct means to quantify the induction of the extrinsic apoptotic pathway.[3][4]

Mechanism of this compound Cleavage

This compound is a tetrapeptide, Leu-Glu-Thr-Asp (LETD), which is a preferred recognition sequence for caspase-8. This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

The core mechanism is as follows:

-

Substrate Recognition: In its intact form, the this compound molecule is not fluorescent. When active caspase-8 is present, its catalytic site recognizes and binds to the LETD peptide sequence.

-

Proteolytic Cleavage: Caspase-8 cleaves the peptide bond immediately following the aspartate (Asp, D) residue.

-

Fluorescence Emission: This cleavage event liberates the AFC molecule.[5] Free AFC is fluorescent and, upon excitation with light at approximately 400 nm, it emits a detectable yellow-green fluorescence with a maximum emission at around 505 nm.[3]

The intensity of the emitted fluorescence is directly proportional to the amount of AFC released, which in turn is a quantitative measure of caspase-8 enzymatic activity in the sample.

The Extrinsic Apoptosis Signaling Pathway

The activation of caspase-8 is a hallmark of the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

Key steps in the pathway include:

-

Ligand-Receptor Binding: Death ligands, such as Tumor Necrosis Factor (TNF) or Fas ligand (FasL), bind to their corresponding death receptors (e.g., TNFR1, Fas/CD95) on the cell surface.[1][6]

-

DISC Formation: This binding event triggers the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD), to the intracellular domain of the receptor. This assembly forms the Death-Inducing Signaling Complex (DISC).[1][7]

-

Procaspase-8 Recruitment and Activation: FADD recruits multiple procaspase-8 molecules into the DISC. The increased proximity of these zymogens facilitates their dimerization and subsequent auto-proteolytic cleavage, leading to the formation of the active caspase-8 heterotetramer.[7]

-

Execution Phase: Active caspase-8 can then initiate the downstream execution phase of apoptosis through two main routes:

-

Direct Cleavage of Effector Caspases: It directly cleaves and activates effector caspases, such as caspase-3 and caspase-7.[2][7]

-

Amplification via the Intrinsic Pathway: Caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, triggering the intrinsic apoptosis pathway and amplifying the apoptotic signal.[2][6]

-

Data Presentation: Properties of this compound

All quantitative data for the this compound substrate are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Synonyms | N-Acetyl-Leu-Glu-Thr-Asp-7-amino-4-Trifluoromethylcoumarin; Caspase-8 Substrate (Fluorogenic) | [3] |

| Molecular Formula | C31H38F3N5O12 | [3] |

| Molecular Weight | 729.7 g/mol | [3] |

| Purity | ≥95% | [3] |

| Excitation Wavelength | 400 nm | [3][4] |

| Emission Wavelength | 505 nm | [3][4] |

| Form | Crystalline solid / Lyophilized powder | [3][8] |

| Solubility | DMSO (e.g., 10 mg/ml) | [3] |

| Storage Conditions | -20°C, protect from light | [3][5] |

Experimental Protocols

The following section provides a detailed methodology for a typical caspase-8 activity assay using this compound with cell lysates in a 96-well microplate format. This protocol is a guideline and should be adapted for specific experimental needs.[9]

| Reagent/Material | Typical Concentration/Specifications |

| This compound Substrate | 1 mM stock solution in DMSO |

| Cell Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol |

| 2X Reaction Buffer | 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT (add fresh) |

| DTT (Dithiothreitol) | 1 M stock solution |

| 96-well microplate | Black, flat-bottom for fluorescence assays |

| Fluorometric microplate reader | Capable of excitation at 400 nm and emission at 505 nm |

| Cell Culture | Untreated (negative control) and treated (apoptosis-induced) cells |

The general workflow for the assay involves preparing cell lysates, setting up the enzymatic reaction, and measuring the fluorescent signal.

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Concurrently, maintain an untreated control cell population.

-

Prepare Cell Lysates:

-

Harvest approximately 2-5 x 10^6 cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate the suspension on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the cell lysate.

-

-

Set up the Reaction:

-

To each well of a 96-well plate, add 50 µL of cell lysate. Include wells for both treated and untreated samples. Also include a "blank" well with 50 µL of Cell Lysis Buffer to measure substrate background.

-

Prepare the 2X Reaction Buffer. Immediately before use , add DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).

-

Add 50 µL of the freshly prepared 2X Reaction Buffer (with DTT) to each well.

-

Initiate the reaction by adding 5 µL of 1 mM this compound substrate to each well. The final concentration of the substrate will be approximately 50 µM.[5]

-

-

Incubation and Measurement:

| Parameter | Setting | Reference(s) |

| Measurement Mode | Fluorescence Intensity | [10] |

| Excitation Filter | ~400 nm (e.g., 390-410 nm) | [3][12] |

| Emission Filter | ~505 nm (e.g., 500-520 nm) | [3][12] |

| Read Type | Endpoint or Kinetic | [10] |

| Temperature | 37°C |

The caspase-8 activity can be expressed as the fold-increase in fluorescence compared to the negative control.

Fold Increase = (Fluorescence of Treated Sample - Fluorescence of Blank) / (Fluorescence of Control Sample - Fluorescence of Blank)

Conclusion

This compound is a specific and reliable tool for the quantitative measurement of caspase-8 activity. Its use in fluorometric assays provides researchers and drug development professionals with a sensitive method to detect and monitor the induction of the extrinsic apoptotic pathway. The straightforward protocol and high specificity make it an invaluable reagent for studying cellular life and death, screening for pro- or anti-apoptotic compounds, and elucidating the mechanisms of various diseases.

References

- 1. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 3. caymanchem.com [caymanchem.com]

- 4. amsbio.com [amsbio.com]

- 5. protocols.io [protocols.io]

- 6. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound peptide [novoprolabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. fishersci.de [fishersci.de]

- 12. Detection of Apoptosis in Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Ac-LETD-AFC: An In-depth Technical Guide to Studying Caspase-8 Mediated Cancer Cell Death

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-LETD-AFC and its application in the study of cancer cell death. This document details the underlying principles of caspase-8 activation in apoptosis, provides detailed experimental protocols for the use of this compound, and presents key quantitative data to aid in experimental design and data interpretation.

Introduction to this compound and Caspase-8 in Apoptosis

Programmed cell death, or apoptosis, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. A key family of proteases central to the execution of apoptosis is the caspases (cysteine-aspartic proteases). Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic apoptosis pathway, which is triggered by external death signals.

This compound (N-Acetyl-L-leucyl-L-glutamyl-L-threonyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin) is a synthetic tetrapeptide substrate designed for the sensitive and specific detection of caspase-8 activity. The peptide sequence LETD is recognized and cleaved by active caspase-8. This cleavage releases the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected by its fluorescence, providing a quantitative measure of caspase-8 activity.

The Caspase-8 Signaling Pathway

The extrinsic apoptosis pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The proximity of multiple pro-caspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their auto-proteolytic activation. Activated caspase-8 can then initiate a downstream cascade by directly cleaving and activating effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Figure 1. Extrinsic Apoptosis Signaling Pathway.

Quantitative Data and Substrate Comparison

| Parameter | This compound | Ac-IETD-AFC |

| Target Caspase | Caspase-8 | Caspase-8, Caspase-10, Granzyme B[2] |

| Peptide Sequence | Ac-Leu-Glu-Thr-Asp-AFC | Ac-Ile-Glu-Thr-Asp-AFC |

| Excitation Wavelength | ~400 nm | ~400 nm |

| Emission Wavelength | ~505 nm | ~505 nm |

| Purity | ≥95% | >95% |

| Molecular Weight | 729.7 g/mol | 729.7 g/mol |

| Storage | -20°C | -20°C |

| Solubility | DMSO | DMSO |

Experimental Protocols

Induction of Apoptosis in Jurkat Cells

The Jurkat cell line, a human T-lymphocyte line, is a widely used model for studying apoptosis. The following protocol describes the induction of apoptosis using anti-Fas antibody.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Anti-Fas (anti-CD95) monoclonal antibody

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture Jurkat cells in RPMI-1640 medium in a humidified incubator.

-

Seed the cells at a density of 1 x 106 cells/mL in 6-well plates.

-

Treat the cells with the desired concentration of anti-Fas mAb (e.g., 100 ng/mL).

-

Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Include an untreated cell sample as a negative control.

-

Harvest the cells for the caspase-8 activity assay.

Caspase-8 Activity Assay using this compound

This protocol provides a step-by-step guide for measuring caspase-8 activity in cell lysates using this compound.

Materials:

-

Apoptotic and non-apoptotic cell pellets

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

This compound substrate (stock solution in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellets in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 106 cells).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract) and keep it on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

-

Add Cell Lysis Buffer to each well to bring the total volume to 50 µL.

-

Include a blank control with 50 µL of Cell Lysis Buffer only.

-

-

Substrate Addition:

-

Prepare a 2X working solution of this compound (e.g., 100 µM) in Cell Lysis Buffer.

-

Add 50 µL of the 2X this compound working solution to each well to initiate the reaction (final concentration of 50 µM).

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Express the results as relative fluorescence units (RFU) or calculate the fold-increase in caspase-8 activity compared to the untreated control.

-

Figure 2. Experimental Workflow for Caspase-8 Assay.

Conclusion

This compound is a valuable tool for researchers studying the extrinsic pathway of apoptosis in cancer cells. Its specificity for caspase-8 allows for the direct and quantitative measurement of this key initiator caspase's activity. By following the detailed protocols and considering the comparative data presented in this guide, researchers and drug development professionals can effectively utilize this compound to investigate the mechanisms of cancer cell death and to screen for novel therapeutic agents that modulate this critical pathway.

References

Principle of Fluorogenic Caspase-8 Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis for fluorogenic caspase-8 assays. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, making its activity a key biomarker for studying programmed cell death and evaluating the efficacy of therapeutic agents. Fluorogenic assays offer a highly sensitive and quantitative method for measuring caspase-8 activity in real-time, rendering them an indispensable tool in apoptosis research and drug discovery.

Core Principle of the Fluorogenic Caspase-8 Assay

The fluorogenic caspase-8 assay is a biochemical method designed to quantify the enzymatic activity of caspase-8. The fundamental principle lies in the use of a synthetic substrate that mimics the natural cleavage site of caspase-8. This substrate is composed of a specific tetrapeptide sequence, most commonly Isoleucyl-Glutamyl-Threonyl-Aspartic acid (IETD), which is recognized and cleaved by active caspase-8.[1]

Covalently attached to this peptide is a fluorescent reporter molecule, or fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC).[2] In its intact, uncleaved state, the substrate is either non-fluorescent or exhibits minimal fluorescence. Upon cleavage of the peptide bond C-terminal to the aspartate residue by active caspase-8, the fluorophore is liberated. The free fluorophore, when excited by light at its specific excitation wavelength, emits a strong fluorescent signal at its corresponding emission wavelength.[3] The intensity of this fluorescence is directly proportional to the amount of active caspase-8 present in the sample, allowing for precise quantification of its enzymatic activity.[4]

Caspase-8 Signaling Pathway

Caspase-8 plays a pivotal role as an initiator caspase in the extrinsic, or death receptor-mediated, pathway of apoptosis. This pathway is triggered by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate transmembrane death receptors (e.g., Fas receptor, TNFR1).[5] This ligand-receptor interaction induces receptor trimerization and the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD), to the intracellular death domain of the receptor. FADD, in turn, recruits procaspase-8, the inactive zymogen form of caspase-8, via interactions between their respective death effector domains (DEDs).

The congregation of multiple procaspase-8 molecules in close proximity within this Death-Inducing Signaling Complex (DISC) facilitates their dimerization and subsequent auto-proteolytic activation.[6] Once activated, caspase-8 can initiate the downstream apoptotic cascade through two primary routes:

-

Direct activation of effector caspases: Active caspase-8 can directly cleave and activate effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis by cleaving a multitude of cellular substrates.[5]

-

Amplification via the intrinsic pathway: Caspase-8 can cleave the BH3-only protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway, which culminates in the activation of caspase-9 and further activation of effector caspases.

The following diagram illustrates the extrinsic apoptosis signaling pathway leading to and proceeding from the activation of caspase-8.

Caption: The extrinsic apoptosis pathway initiated by death ligand binding, leading to DISC formation and caspase-8 activation, which in turn activates effector caspases and can engage the intrinsic pathway via Bid cleavage.

Data Presentation

The performance of a fluorogenic caspase-8 assay can be characterized by several quantitative parameters. The following tables summarize key data for the commonly used Ac-IETD-AFC and Ac-IETD-AMC substrates.

Table 1: Substrate and Fluorophore Characteristics

| Parameter | Ac-IETD-AFC | Ac-IETD-AMC |

| Peptide Sequence | Acetyl-Ile-Glu-Thr-Asp | Acetyl-Ile-Glu-Thr-Asp |

| Fluorophore | 7-Amino-4-trifluoromethylcoumarin | 7-Amino-4-methylcoumarin |

| Excitation (nm) | ~400 | ~360 |

| Emission (nm) | ~505 | ~440-460 |

| Molecular Weight (Da) | 729.7 | Varies by supplier |

Data sourced from multiple supplier technical data sheets.[2]

Table 2: Caspase-8 Assay Performance Metrics

| Parameter | Typical Value/Range | Notes |

| Substrate Concentration | 25-50 µM | Optimal concentration should be determined empirically, but this range is commonly recommended. |

| Linearity | Linear over 3 orders of magnitude of caspase concentration (r² = 0.999) | Data from a luminescent assay format, but demonstrates the wide dynamic range achievable.[4] |

| Z'-Factor | 0.957 | A Z'-factor > 0.5 indicates an excellent assay for high-throughput screening. This value was obtained using a luminescent assay with recombinant caspase-8.[4] |

| Signal-to-Noise (S/N) Ratio | Varies significantly | Dependent on cell type, inducer concentration, incubation time, and instrument sensitivity. Luminescent assays often report higher S/N ratios than fluorescent assays.[7] |

Table 3: Substrate Specificity of Caspase-8

While IETD is the preferred recognition sequence for caspase-8, some degree of cross-reactivity with other caspases can occur. Conversely, caspase-8 may cleave other caspase substrates, albeit typically with lower efficiency.

| Substrate (Sequence) | Primary Target Caspase(s) | Cleavage by Caspase-8 |

| Ac-IETD-AFC/AMC | Caspase-8 , Caspase-10, Granzyme B | High |

| Ac-LEHD-AFC/AMC | Caspase-9 | Moderate |

| Ac-DEVD-AFC/AMC | Caspase-3, Caspase-7 | Low to Moderate |

| Ac-VEID-AFC/AMC | Caspase-6 | Low |

| Ac-YVAD-AFC/AMC | Caspase-1 | Very Low |

This table represents a qualitative summary based on literature. Quantitative kinetic data (Km, Vmax) for each substrate with purified caspase-8 is required for precise comparison.[8]

Experimental Protocols

The following sections provide detailed methodologies for performing a fluorogenic caspase-8 assay using cultured cells.

Preparation of Cell Lysates

This protocol is suitable for both adherent and suspension cells and is designed for use with a 96-well plate format.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT) - Note: DTT should be added fresh.

-

Microcentrifuge

-

1.5 mL microcentrifuge tubes

Procedure for Adherent Cells:

-

Induce apoptosis in cells cultured in multi-well plates using the desired method. Include an uninduced control culture.

-

Carefully aspirate the culture medium.

-

Wash the cells once with 1 mL of ice-cold PBS.

-

Aspirate the PBS completely.

-

Add 50-100 µL of ice-cold Cell Lysis Buffer to each well (for a 96-well plate, adjust volume for other plate formats).

-

Incubate the plate on ice for 10-15 minutes.

-

Scrape the cells and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 10,000 x g for 1-2 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the cytosolic extract, to a fresh, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

Place the lysate on ice for immediate use or store at -80°C for future analysis.

Procedure for Suspension Cells:

-

Induce apoptosis in cell culture. Include an uninduced control.

-

Transfer the cell suspension to a conical tube.

-

Pellet the cells by centrifugation at 250 x g for 10 minutes at 4°C.

-

Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.

-

Centrifuge again at 250 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 25 µL per 1 x 10⁶ cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microcentrifuge tube.

-

Place the lysate on ice for immediate use or store at -80°C.

Fluorogenic Caspase-8 Assay in a 96-Well Plate

This protocol describes the measurement of caspase-8 activity in the prepared cell lysates.

Materials:

-

Cell lysates (prepared as described in 4.1)

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose) - Note: DTT should be added fresh to a final concentration of 10 mM in the 1X reaction buffer.

-

Caspase-8 Substrate (e.g., Ac-IETD-AFC, 1 mM stock solution in DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Assay Workflow Diagram:

Caption: A step-by-step workflow for performing a fluorogenic caspase-8 assay in a 96-well plate format, from cell preparation to data analysis.

Procedure:

-

Thaw the prepared cell lysates on ice. If necessary, determine the protein concentration of each lysate to ensure equal protein loading in each assay well. Dilute the lysates with Cell Lysis Buffer to a final concentration of 1-4 mg/mL.

-

Prepare the 2X Reaction Buffer and add DTT to a final concentration of 20 mM immediately before use.

-

In a black 96-well microplate, add 50 µL of each cell lysate sample per well. It is recommended to run samples in duplicate or triplicate.

-

Include the following controls:

-

Negative Control: Lysate from uninduced cells.

-

Blank: 50 µL of Cell Lysis Buffer without cell lysate to measure background fluorescence of the buffer and substrate.

-

Inhibitor Control (Optional): Lysate from apoptotic cells pre-incubated with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) for 10-15 minutes prior to adding the substrate.

-

-

To each well containing cell lysate or lysis buffer, add 50 µL of 2X Reaction Buffer.

-

To initiate the reaction, add 5 µL of the 1 mM Ac-IETD-AFC substrate to each well (for a final concentration of approximately 50 µM in a ~100 µL final volume).

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the expected level of caspase-8 activity and should be determined empirically.

-

Measure the fluorescence intensity using a microplate reader with excitation set to approximately 400 nm and emission set to approximately 505 nm for AFC. For AMC, use an excitation of ~360 nm and an emission of ~440-460 nm.

-

Data Analysis: Subtract the fluorescence value of the blank from all experimental readings. The fold-increase in caspase-8 activity can be determined by comparing the fluorescence of the apoptotic samples to that of the uninduced control samples.

Conclusion

Fluorogenic caspase-8 assays represent a robust, sensitive, and highly quantitative tool for the study of apoptosis. Their adaptability to high-throughput formats makes them particularly valuable in drug screening and development. A thorough understanding of the assay's core principles, the intricacies of the caspase-8 signaling pathway, and the detailed experimental protocols are paramount for generating reliable and reproducible data. By carefully considering the quantitative performance metrics and implementing appropriate controls, researchers can confidently utilize this assay to elucidate the mechanisms of apoptosis and assess the impact of novel therapeutic interventions.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. innopep.com [innopep.com]

- 3. apexbt.com [apexbt.com]

- 4. promega.com [promega.com]

- 5. scbt.com [scbt.com]

- 6. Caspase-8 cleaves its substrates from the plasma membrane upon CD95-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.es [promega.es]

- 8. pnas.org [pnas.org]

Ac-LETD-AFC Specificity: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the fluorogenic caspase-8 substrate, Ac-LETD-AFC, covering its specificity, mechanism of action, and applications in research and high-throughput screening.

Introduction

This compound (N-Acetyl-L-leucyl-L-glutamyl-L-threonyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate primarily employed for the detection and quantification of caspase-8 activity.[1] Caspases, a family of cysteine-aspartic proteases, are central to the intricate cellular process of apoptosis, or programmed cell death. As an initiator caspase, caspase-8 plays a pivotal role in the extrinsic apoptotic pathway, making it a key target for research in oncology, immunology, and neurodegenerative diseases. Understanding the specificity and kinetics of substrates like this compound is paramount for the accurate assessment of caspase-8 activity and the development of novel therapeutics targeting this pathway.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, specificity profile, detailed experimental protocols for its use, and its application in high-throughput screening for caspase-8 inhibitors.

Mechanism of Action

The functionality of this compound is predicated on the principle of fluorescence resonance energy transfer (FRET). The substrate consists of the tetrapeptide recognition sequence, LETD, which is conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its intact state, the AFC fluorophore is quenched and exhibits minimal fluorescence. Upon cleavage of the peptide backbone at the aspartic acid residue by an active caspase, AFC is liberated. The free AFC molecule fluoresces brightly upon excitation, and the intensity of this fluorescence is directly proportional to the enzymatic activity of the caspase.[2] The excitation and emission maxima for free AFC are approximately 400 nm and 505 nm, respectively.[2]

Data Presentation: Substrate Specificity of this compound

While the LETD sequence is recognized as being selective for caspase-8, a comprehensive understanding of its specificity requires a quantitative comparison of its kinetic parameters across a panel of caspases. The following table summarizes the available data on the enzymatic cleavage of this compound and related substrates by various caspases. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a composite from various sources.

| Caspase Target | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Notes |

| Ancestral Effector Caspase (AncCP-Ef1) | This compound | ~0.3 - 1 | >90 | ~10³ | Lower activity compared to extant caspases due to significantly higher KM values, indicating weaker substrate binding.[3] |

| Caspase-3 | Ac-IETD-AXX | - | 10-20 fold higher than Caspase-8 | - | While not this compound, this data on a similar IETD peptide suggests significantly lower affinity of caspase-3 for this recognition sequence.[4] |

| Caspase-8 | Ac-IETD-AXX | - | - | - | Considered an excellent substrate based on KM and Vmax values.[4] |

Experimental Protocols

Caspase-8 Activity Assay in Cell Lysates

This protocol provides a general method for measuring caspase-8 activity in cell lysates using this compound.

Materials:

-

Cells of interest (treated to induce apoptosis and untreated controls)

-

Ice-cold PBS

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

2x Reaction Buffer (e.g., 40 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - add DTT fresh)

-

96-well black microplate, opaque to light

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with an apoptosis-inducing agent. An untreated cell population should be maintained as a negative control.

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing caspase activity.

-

Assay Setup:

-

In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to individual wells.

-

Adjust the volume in each well to 50 µL with 1x Reaction Buffer.

-

Include a blank control containing only 1x Reaction Buffer.

-

-

Enzymatic Reaction:

-

Prepare a working solution of this compound in 1x Reaction Buffer. The final concentration in the well should be in the range of 20-50 µM.

-

Add 50 µL of the this compound working solution to each well to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Readings can be taken in kinetic mode (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

For kinetic assays, determine the rate of increase in fluorescence (slope of the linear portion of the curve).

-

Normalize the caspase activity to the protein concentration of the lysate.

-

Express the results as relative fluorescence units (RFU) per microgram of protein or as a fold-change relative to the untreated control.

-

High-Throughput Screening (HTS) for Caspase-8 Inhibitors

This protocol outlines a method for screening chemical libraries for potential caspase-8 inhibitors using this compound in a high-throughput format.

Materials:

-

Recombinant active caspase-8

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

This compound substrate

-

Compound library dissolved in DMSO

-

Positive control inhibitor (e.g., Z-IETD-FMK)

-

384-well black, low-volume microplates

-

Automated liquid handling systems

-

Fluorometric microplate reader with top-reading capabilities

Procedure:

-

Assay Miniaturization and Optimization:

-

Determine the optimal concentrations of recombinant caspase-8 and this compound for a robust and linear assay in a 384-well format.

-

The final substrate concentration should be at or near its KM for caspase-8 to ensure sensitivity to competitive inhibitors.

-

The enzyme concentration should be optimized to yield a strong signal-to-background ratio within a reasonable incubation time (e.g., 30-60 minutes).

-

-

Plate Layout:

-

Design the plate map to include wells for:

-

Negative Control (No Inhibition): Enzyme, substrate, and DMSO (vehicle).

-

Positive Control (Maximum Inhibition): Enzyme, substrate, and a saturating concentration of a known caspase-8 inhibitor.

-

Test Compounds: Enzyme, substrate, and individual compounds from the library.

-

Blank (No Enzyme): Substrate and assay buffer.

-

-

-

Compound Dispensing:

-

Using an automated liquid handler, dispense a small volume (e.g., 50-100 nL) of each compound from the library into the appropriate wells of the 384-well plate.

-

-

Enzyme Addition and Pre-incubation:

-

Add recombinant caspase-8 to all wells except the blank controls.

-

Allow the enzyme and compounds to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the this compound substrate to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for the optimized duration, protected from light.

-

-

Fluorescence Reading:

-

Measure the fluorescence intensity in each well using a microplate reader (Ex: ~400 nm, Em: ~505 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

-

Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent. Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

-

Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

-

Mandatory Visualizations

Caption: The extrinsic apoptosis signaling pathway initiated by caspase-8.

Caption: Workflow for a cell-based caspase-8 activity assay using this compound.

Conclusion

This compound is a valuable and widely used tool for the investigation of caspase-8 activity. Its specificity for caspase-8, coupled with the high sensitivity of fluorometric detection, makes it suitable for a range of applications, from basic research into the mechanisms of apoptosis to high-throughput screening for the discovery of novel therapeutic agents. A thorough understanding of its kinetic properties and the implementation of robust, well-controlled experimental protocols, as outlined in this guide, are essential for generating accurate and reproducible data. Further research to fully characterize the kinetic parameters of this compound with a broader panel of human caspases will continue to refine our understanding of its precise specificity and utility in the field of apoptosis research.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Ac-LETD-AFC

This guide provides a comprehensive overview of the fluorogenic caspase-8 substrate, N-Acetyl-Leu-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin (Ac-LETD-AFC). It is intended for researchers, scientists, and drug development professionals utilizing this substrate for the quantification of caspase-8 activity, a key mediator in apoptotic and inflammatory signaling pathways. The document details the core principles of the assay, the photophysical properties of the substrate and its cleaved product, and standardized experimental protocols.

Fundamental Principles of AFC-Based Fluorescence

This compound is a fluorogenic substrate designed to measure the enzymatic activity of caspase-8. The underlying principle of the assay is based on the concept of fluorescence quenching and dequenching. The tetrapeptide sequence LETD is specifically recognized and cleaved by active caspase-8. This peptide is covalently linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In this conjugated, uncleaved state, the fluorescence of the AFC moiety is minimal. Upon enzymatic cleavage by caspase-8 between the aspartic acid (D) and AFC, the free AFC is released. This liberation from the quenching effect of the peptide results in a significant increase in fluorescence intensity, which can be measured over time. The rate of increase in fluorescence is directly proportional to the caspase-8 activity in the sample.

Data Presentation: Photophysical Properties

The utility of this compound as a research tool is defined by the distinct spectral properties of its conjugated and cleaved forms. The key quantitative data for the free fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), released upon substrate cleavage, are summarized below.

| Parameter | Value (nm) | Reference(s) |

| Excitation Maximum (Ex) | 360 - 400 | [1][2][3][4][5] |

| Emission Maximum (Em) | 460 - 505 | [1][2][3][4][5] |

Note: The exact excitation and emission maxima can vary slightly depending on factors such as buffer composition, pH, and the specific instrumentation used.

Signaling Pathway Context: Caspase-8 Activation

Caspase-8 is an initiator caspase that plays a critical role in the extrinsic pathway of apoptosis.[6] This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[7] This binding event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8 molecules. The proximity of multiple pro-caspase-8 molecules facilitates their autoproteolytic cleavage and activation, forming the active caspase-8 heterotetramer.[6] Active caspase-8 then proceeds to cleave and activate downstream effector caspases (e.g., caspase-3) and other cellular substrates, ultimately leading to the dismantling of the cell. The this compound substrate serves as a direct reporter of this activation event.

Experimental Protocols

This protocol outlines the procedure for determining the characteristic excitation and emission spectra of the free AFC fluorophore following enzymatic cleavage of this compound.

Materials:

-

This compound substrate

-

Purified, active caspase-8 enzyme

-

Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

-

Spectrofluorometer with monochromator-based wavelength selection

-

96-well black microplates or quartz cuvettes

Procedure:

-

Prepare Complete Reaction: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer and this compound at a final concentration of 50-100 µM.

-

Enzymatic Cleavage: Add active caspase-8 to the reaction mixture to initiate cleavage. Allow the reaction to proceed to completion (e.g., 1-2 hours at 37°C) to ensure maximum release of free AFC. A parallel "no enzyme" control should be prepared.

-

Determine Emission Spectrum: a. Set the spectrofluorometer's excitation monochromator to the presumed excitation maximum of AFC (e.g., 400 nm).[2][3] b. Scan the emission wavelengths across a range (e.g., 420 nm to 600 nm).[8][9] c. Record the fluorescence intensity at each emission wavelength. The wavelength corresponding to the peak intensity is the emission maximum (Em_max).

-

Determine Excitation Spectrum: a. Set the spectrofluorometer's emission monochromator to the determined Em_max from the previous step (e.g., 505 nm). b. Scan the excitation wavelengths across a range (e.g., 340 nm to 450 nm).[8] c. Record the fluorescence intensity at each excitation wavelength. The wavelength corresponding to the peak intensity is the excitation maximum (Ex_max).

-

Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the spectra and confirm the Ex_max and Em_max. Subtract the background fluorescence from the "no enzyme" control.

This protocol provides a general method for quantifying caspase-8 activity in cell lysates.

Materials:

-

Cells of interest (treated and untreated)

-

Cell Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4)

-

2X Reaction Buffer (e.g., 40 mM HEPES, 20% sucrose, 0.2% CHAPS, 20 mM DTT, pH 7.4)

-

This compound substrate (e.g., 1 mM stock in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Induce Apoptosis: Treat cells with an appropriate stimulus to induce apoptosis and activate caspase-8. Include an untreated control group.

-

Prepare Cell Lysates: Harvest and wash the cells with cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15-20 minutes. Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

Set Up Reactions: In a 96-well black microplate, add 50 µL of cell lysate per well. It is recommended to set up each sample in duplicate or triplicate.[10]

-

Prepare Reaction Mix: Prepare a master mix by diluting the this compound stock substrate into the 2X Reaction Buffer to a final concentration of 100 µM (this will be 50 µM in the final reaction).

-

Initiate Reaction: Add 50 µL of the reaction mix to each well containing cell lysate.[10] Include a blank control with lysis buffer instead of cell lysate to measure substrate background.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for AFC (e.g., Ex/Em = 400/505 nm).[2][3][4]

-

Kinetic Reading: Measure fluorescence intensity every 1-5 minutes for a period of 30-60 minutes at 37°C.

-

Data Analysis: Subtract the background fluorescence from all readings. Plot fluorescence intensity versus time. The initial rate of the reaction (V₀), determined from the linear portion of the curve, is proportional to the caspase-8 activity in the sample.

Mandatory Visualization: Experimental Workflow

The logical flow for determining the spectral characteristics of a fluorogenic substrate is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ubpbio.com [ubpbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Spatial differences in active caspase-8 defines its role in T cell activation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation | MDPI [mdpi.com]

- 8. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 9. chemistry.montana.edu [chemistry.montana.edu]

- 10. protocols.io [protocols.io]

Ac-LETD-AFC: A Comprehensive Technical Guide for Cell Biology Researchers and Drug Development Professionals

Introduction

Ac-LETD-AFC (N-Acetyl-L-leucyl-L-glutamyl-L-threonyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin) is a highly sensitive and specific fluorogenic substrate for caspase-8. As a key initiator caspase in the extrinsic apoptosis pathway, caspase-8 plays a pivotal role in programmed cell death, making this compound an indispensable tool for researchers in cell biology and drug discovery. This technical guide provides an in-depth overview of this compound, its applications, and detailed protocols for its use in assessing caspase-8 activity.

Core Principles and Mechanism of Action

This compound is designed to specifically recognize the catalytic site of active caspase-8. The tetrapeptide sequence, Leu-Glu-Thr-Asp (LETD), mimics the natural cleavage site of pro-caspase-3, a downstream target of caspase-8. The C-terminus of the peptide is conjugated to 7-amino-4-trifluoromethylcoumarin (AFC), a fluorescent reporter molecule. In its intact form, the AFC fluorophore is quenched and exhibits minimal fluorescence. Upon cleavage of the peptide bond following the aspartate residue by active caspase-8, the free AFC molecule is liberated, resulting in a significant increase in fluorescence intensity. This fluorescence can be readily quantified using a fluorometer, providing a direct measure of caspase-8 activity.

The specificity of this compound for caspase-8 is a critical feature. While some cross-reactivity with other caspases may occur at high concentrations, the LETD sequence is preferentially recognized by caspase-8. It is important to note that the closely related peptide sequence, IETD (isoleucyl-glutamyl-threonyl-aspartyl), is also a well-established recognition motif for caspase-8.

Data Presentation

Physicochemical and Spectroscopic Properties

| Property | Value |

| Chemical Formula | C₃₁H₃₈F₃N₅O₁₂ |

| Molecular Weight | 729.65 g/mol |

| CAS Number | 210345-02-1 |

| Excitation Wavelength | ~400 nm[1] |

| Emission Wavelength | ~505 nm[1] |

| Appearance | Lyophilized powder |

| Solubility | Soluble in DMSO |

Kinetic Parameters

Precise kinetic constants such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for this compound with caspase-8 are not consistently reported in the literature. However, for the closely related and commonly used caspase-8 substrate, Ac-IETD-pNA, a Km value of 66 µM has been reported. It is important for researchers to empirically determine the optimal substrate concentration for their specific experimental conditions.

Signaling Pathway

The activation of caspase-8 is a central event in the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface. This ligand-receptor interaction triggers the recruitment of adaptor proteins, most notably FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-activation through proteolytic cleavage. The now active caspase-8 can then initiate the downstream apoptotic cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, as well as the pro-apoptotic Bcl-2 family member, Bid.

Experimental Protocols

In Vitro Caspase-8 Activity Assay

This protocol provides a general framework for measuring the activity of purified caspase-8 or caspase-8 in cell lysates.

Materials:

-

This compound substrate

-

Purified active caspase-8 or cell lysate containing active caspase-8

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute lyophilized this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.

-

Prepare the caspase assay buffer.

-

Dilute the purified caspase-8 or cell lysate to the desired concentration in caspase assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the diluted enzyme or cell lysate to each well.

-

Include a negative control with assay buffer only (no enzyme/lysate) to determine background fluorescence.

-

For inhibitor studies, pre-incubate the enzyme/lysate with the test compound for a specified time before adding the substrate.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of this compound by diluting the stock solution in caspase assay buffer to the desired final concentration (typically 50-100 µM).

-

Initiate the reaction by adding the this compound working solution to each well.

-

Immediately measure the fluorescence in a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

For kinetic assays, take readings at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes. For endpoint assays, incubate the plate at 37°C for 1-2 hours before reading.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme/lysate control) from all readings.

-

For kinetic assays, determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.

-

For endpoint assays, compare the fluorescence intensity of treated samples to untreated controls.

-

For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

Experimental Workflow for a Cell-Based Caspase-8 Assay

Applications in Drug Development

The measurement of caspase-8 activity using this compound is a valuable tool in various stages of drug development.

-

Target Validation: this compound can be used to confirm that a novel therapeutic agent induces apoptosis through the extrinsic pathway by demonstrating an increase in caspase-8 activity.

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS for the identification of small molecule inhibitors or activators of caspase-8. In an HTS campaign, a library of compounds is screened for their ability to modulate the cleavage of this compound by purified caspase-8.

-

Lead Optimization: Once initial hits are identified, this compound can be used in secondary assays to determine the potency (e.g., IC₅₀) and selectivity of lead compounds.

-

Mechanism of Action Studies: This substrate can help elucidate the specific cellular pathways affected by a drug candidate. For example, a compound that induces apoptosis without a corresponding increase in caspase-8 activity likely acts through the intrinsic pathway.

-

Efficacy and Pharmacodynamic Studies: In preclinical animal models, this compound can be used to measure caspase-8 activity in tissue homogenates to assess the in vivo efficacy of a drug and to establish a dose-response relationship.

Conclusion

This compound is a robust and reliable tool for the sensitive and specific measurement of caspase-8 activity. Its utility spans basic cell biology research to various stages of the drug discovery and development process. By providing a direct readout of a key event in the extrinsic apoptosis pathway, this compound enables researchers to dissect the molecular mechanisms of programmed cell death and to identify and characterize novel therapeutic agents that modulate this critical cellular process. Proper experimental design, including the use of appropriate controls, is essential for obtaining accurate and reproducible results with this powerful fluorogenic substrate.

References

In-Depth Technical Guide to Ac-LETD-AFC for Caspase-8 Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and protocols for utilizing the fluorogenic substrate Ac-LETD-AFC to measure the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.

Introduction: The Role of Caspase-8 and this compound

Caspase-8 is a cysteine-aspartic protease that plays a critical role in the initiation of apoptosis, or programmed cell death, in response to extracellular signals.[1][2][3][4][5] Activation of death receptors, such as Fas or TNFR1, on the cell surface leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[1][2] Within the DISC, pro-caspase-8 molecules undergo dimerization and auto-proteolytic activation, initiating a caspase cascade that culminates in cell death.

This compound (N-Acetyl-L-leucyl-L-glutamyl-L-threonyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin) is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by active caspase-8.[6][7][8] The substrate consists of the preferred caspase-8 recognition sequence (LETD) conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, this compound is non-fluorescent. Upon cleavage by caspase-8 after the aspartate residue, free AFC is released, which emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-8 in the sample.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in caspase-8 activity assays.

| Parameter | Value | Notes |

| Excitation Wavelength | ~360-400 nm | Optimal wavelength may vary slightly depending on the specific fluorometer and buffer conditions.[6][7][8][9] |

| Emission Wavelength | ~460-505 nm | |

| Recommended Substrate Concentration | 50-100 µM | Higher concentrations may increase background fluorescence. Optimization is recommended for specific experimental conditions.[6] |

| Purity | ≥95% | [8][10] |

| Molecular Weight | 729.7 g/mol | [10] |

Enzyme Kinetic Parameters

Specific Michaelis-Menten constant (Km) and catalytic rate constant (kcat) values for the interaction of this compound with purified caspase-8 are not consistently reported in the readily available literature. These parameters are crucial for detailed kinetic studies and inhibitor screening. Researchers are encouraged to determine these values empirically for their specific assay conditions. The general kinetic profile of such substrates reveals a high turnover rate, making them effective for monitoring caspase-8 activity.[11]

Experimental Protocols

This section provides a detailed methodology for measuring caspase-8 activity in cell lysates using this compound.

Reagents and Materials

-

Cells of interest

-

Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)

-

This compound substrate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (see composition below)

-

Assay Buffer (see composition below)

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

-

Refrigerated centrifuge

-

Protein assay kit (e.g., BCA or Bradford)

Buffer Composition

| Buffer | Component | Concentration |

| Cell Lysis Buffer | HEPES | 50 mM, pH 7.4 |

| CHAPS | 0.1% (w/v) | |

| DTT | 1 mM | |

| EDTA | 0.1 mM | |

| Protease Inhibitor Cocktail | 1X | |

| Assay Buffer (2X) | HEPES | 100 mM, pH 7.4 |

| DTT | 20 mM | |

| EDTA | 2 mM | |

| CHAPS | 0.2% (w/v) |

Note: Buffer compositions can be optimized for specific cell types and experimental conditions.

Protocol for Caspase-8 Activity Assay in Cell Lysates

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Treat cells with the appropriate apoptosis-inducing agent and for the desired time. Include an untreated control group.

-

-

Cell Lysate Preparation:

-

Harvest both adherent and suspension cells and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-5 x 106 cells).

-

Incubate the cell suspension on ice for 15-30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube.

-

-

Protein Concentration Measurement:

-

Determine the protein concentration of each cell lysate using a standard protein assay.

-

Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal protein loading in the assay.

-

-

Caspase-8 Activity Assay:

-

In a 96-well black microplate, add 20-50 µg of protein from each cell lysate to individual wells.

-

Adjust the volume in each well to 50 µL with Assay Buffer (1X).

-

Prepare a reaction mixture by diluting the this compound stock solution (typically 10 mM in DMSO) in 1X Assay Buffer to a final working concentration of 100-200 µM (this will be a 2X solution).

-

Add 50 µL of the 2X this compound working solution to each well to initiate the reaction (final concentration of 50-100 µM).

-

Optional: For inhibitor studies, pre-incubate the cell lysate with the caspase-8 inhibitor for 10-15 minutes at 37°C before adding the substrate.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Take readings every 5-10 minutes for 1-2 hours.

-

Data Analysis

The rate of increase in fluorescence is proportional to the caspase-8 activity. Calculate the change in fluorescence units per minute (ΔFU/min). The results can be expressed as relative fluorescence units or can be calibrated using a standard curve of free AFC to determine the concentration of cleaved substrate.

Mandatory Visualizations

Signaling Pathway

Caption: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amsbio.com [amsbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound peptide [novoprolabs.com]

- 10. biocompare.com [biocompare.com]

- 11. scbt.com [scbt.com]